molecular formula C8H7ClN2 B15071768 2-Chloro-5-methylimidazo[1,2-A]pyridine

2-Chloro-5-methylimidazo[1,2-A]pyridine

Cat. No.: B15071768
M. Wt: 166.61 g/mol
InChI Key: RLBXTGQPZWFRGC-UHFFFAOYSA-N
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Description

2-Chloro-5-methylimidazo[1,2-A]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-methylpyridine with suitable reagents to form the desired imidazo[1,2-A]pyridine scaffold .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of chlorinating agents and cyclization catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic effects .

Comparison with Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Ethyl-6-chloroimidazo[1,2-A]pyridine
  • 2-Methylimidazo[1,2-A]pyridine

Comparison: 2-Chloro-5-methylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-5-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-3-2-4-8-10-7(9)5-11(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBXTGQPZWFRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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